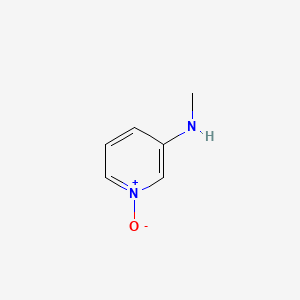

N-Methyl-3-pyridinamine, 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

54818-71-2 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

N-methyl-1-oxidopyridin-1-ium-3-amine |

InChI |

InChI=1S/C6H8N2O/c1-7-6-3-2-4-8(9)5-6/h2-5,7H,1H3 |

InChI Key |

DMQAMMVBLOOPLE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C[N+](=CC=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 3 Pyridinamine, 1 Oxide and Analogous Pyridine N Oxides

Established Oxidation Pathways for Pyridine (B92270) N-Oxide Formation

The direct oxidation of the pyridine nitrogen is the most common approach for synthesizing pyridine N-oxides. A variety of oxidizing agents have been developed and refined over the years, each with its own set of advantages and limitations.

Peracid-Mediated Oxidations (e.g., m-Chloroperoxybenzoic Acid)

Peroxy acids, particularly m-chloroperoxybenzoic acid (m-CPBA), are widely used and highly effective reagents for the N-oxidation of pyridines. researchgate.net These reactions are typically conducted under mild conditions and are compatible with a wide range of functional groups. The oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidizing agents. arkat-usa.org The general mechanism involves the electrophilic attack of the peracid oxygen on the nucleophilic pyridine nitrogen.

However, the stability of peroxy acids can be a concern, and their use in large-scale synthesis may present safety challenges. google.com Despite this, m-CPBA remains a popular choice in laboratory settings due to its reliability and high yields. researchgate.net

Hydrogen Peroxide-Based Systems (e.g., H₂O₂/Acetic Acid, Urea-Hydrogen Peroxide Compound)

Hydrogen peroxide, in combination with a carboxylic acid like acetic acid, is a classic and cost-effective method for pyridine N-oxidation. orgsyn.orgyoutube.com This system generates a peroxy acid in situ, which then acts as the oxidizing agent. The reaction of 3-methylpyridine (B133936) with hydrogen peroxide in glacial acetic acid is a well-established procedure for the synthesis of 3-methylpyridine-1-oxide. orgsyn.org While this method is economical, it can sometimes require elevated temperatures and longer reaction times. bme.hu

A safer and more convenient alternative is the use of the urea-hydrogen peroxide (UHP) complex. wikipedia.orgnih.gov UHP is a stable, solid source of hydrogen peroxide that is easier to handle than its aqueous solution. nih.gov It has been successfully employed for the oxidation of various nitrogen heterocycles, including pyridines. wikipedia.org The combination of UHP with trifluoroacetic anhydride (B1165640) is particularly effective for the oxidation of electron-deficient pyridines, which are often difficult to oxidize using other methods. researchgate.net

Transition Metal-Catalyzed Oxidations (e.g., Methyltrioxorhenium, Ruthenium Trichloride)

In recent years, transition metal complexes have emerged as powerful catalysts for the N-oxidation of pyridines, offering high efficiency and selectivity. ontosight.ai Methyltrioxorhenium (MTO) is a highly effective catalyst for this transformation when used with aqueous hydrogen peroxide. arkat-usa.orgthieme-connect.com This system allows for the oxidation of a broad range of pyridines, including those with electron-donating or electron-withdrawing substituents, often with very low catalyst loadings (0.2-0.5 mol%). arkat-usa.org

Ruthenium trichloride (B1173362) is another transition metal catalyst that can be used for pyridine N-oxidation. researchgate.net The use of these catalysts can lead to more environmentally friendly processes by enabling the use of greener oxidants like hydrogen peroxide under milder conditions. ontosight.ai Transition metal complexes of pyridine-N-oxides themselves are also an active area of research due to their potential applications in catalysis and materials science. ontosight.aiontosight.ai

Alternative Oxidative Reagents (e.g., Dioxiranes, Oxaziridines, Caro's Acid)

A range of other oxidizing agents have also been explored for the synthesis of pyridine N-oxides. Dioxiranes, such as dimethyldioxirane (B1199080) (DMD), are highly reactive and can oxidize pyridines under mild conditions. arkat-usa.orgwikipedia.org They are known for their high chemoselectivity. arkat-usa.org

Oxaziridines represent another class of effective, metal-free oxidants for this purpose. researchgate.netarkat-usa.org An organocatalytic approach using an iminium salt has been developed for the selective N-oxidation of pyridines in the presence of more reactive amine groups. nih.gov

Caro's acid (peroxymonosulfuric acid) is another powerful oxidizing agent that has been used for the preparation of pyridine N-oxides. researchgate.netarkat-usa.org

Ring Transformation and Cycloaddition Strategies in Pyridine N-Oxide Synthesis

While direct oxidation of pyridines is the most common route, pyridine N-oxides can also be synthesized through ring transformation and cycloaddition reactions. researchgate.netarkat-usa.org These methods offer alternative synthetic pathways that can be particularly useful for accessing highly substituted or complex pyridine N-oxide structures. For instance, the transformation of isoxazoles can lead to the formation of pyridine N-oxides. arkat-usa.org Cycloaddition reactions have also been employed to construct the pyridine N-oxide ring system from smaller building blocks. arkat-usa.org

Advanced Synthetic Protocol Development and Reaction Intensification Studies for N-Methyl-3-pyridinamine, 1-oxide

The synthesis of this compound, a specific substituted pyridine N-oxide, can be achieved through the oxidation of 3-(methylamino)pyridine. While specific studies on the reaction intensification for this particular compound are not widely reported, research on related alkylpyridine N-oxides provides valuable insights.

For example, studies on the N-oxidation of 3-methylpyridine have utilized response surface methodology to identify safer and more efficient reaction conditions. researchgate.netacs.org These studies often focus on managing the exothermic nature of the reaction and the potential for hazardous side reactions, such as the decomposition of hydrogen peroxide. acs.org The use of continuous flow microreactors has also been shown to significantly improve the efficiency and safety of pyridine N-oxide synthesis, allowing for high yields and shorter reaction times. organic-chemistry.org Such advanced protocols could be adapted for the synthesis of this compound to improve process safety and efficiency.

Table 1: Comparison of Oxidation Methods for Pyridine N-Oxide Synthesis

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

| m-CPBA | Mild, various solvents | High yields, good functional group tolerance researchgate.net | Potential safety concerns with peracids google.com |

| H₂O₂/Acetic Acid | Often requires heating | Cost-effective, readily available reagents orgsyn.org | Can require harsh conditions, longer reaction times bme.hu |

| Urea-Hydrogen Peroxide | Mild, various solvents | Stable solid, safer to handle than aqueous H₂O₂ nih.gov | May require an activator for less reactive pyridines |

| MTO/H₂O₂ | Room temperature, low catalyst loading | High efficiency, broad substrate scope arkat-usa.org | Catalyst can be expensive |

Mechanistic Investigations of N Methyl 3 Pyridinamine, 1 Oxide Reactivity and Transformations

Electronic Structure and Reactivity Principles of the N-Oxide Moiety

The N-oxide functional group in N-Methyl-3-pyridinamine, 1-oxide, significantly alters the electronic properties and reactivity of the pyridine (B92270) ring. The N-O bond is a dative bond, where the nitrogen atom donates an electron pair to the oxygen atom. ontosight.aiwikipedia.orgthieme-connect.de This creates a dipole moment and influences the electron distribution within the aromatic system. scripps.edusapub.org

The presence of the N-oxide group in pyridine derivatives like this compound enhances their reactivity towards both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. bhu.ac.in The oxygen atom, being electron-rich, can donate electron density into the pyridine ring through resonance. bhu.ac.inyoutube.com This increases the electron density at the 2- and 4-positions (ortho and para to the nitrogen), making these positions more susceptible to electrophilic attack. bhu.ac.inbiosynce.com

Conversely, the positively charged nitrogen atom withdraws electron density from the ring through an inductive effect, making the 2- and 4-positions electron-deficient and thus more reactive towards nucleophiles. youtube.combiosynce.com The outcome of the reaction, whether it is electrophilic or nucleophilic substitution, often depends on the specific reagents and reaction conditions. youtube.com For instance, nitration of pyridine N-oxide, an electrophilic substitution, occurs readily at the 4-position. sapub.orgbhu.ac.in

Interactive Data Table: Reactivity of Pyridine N-Oxide

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |

|---|---|---|

| 2- (ortho) | Increased bhu.ac.in | Increased biosynce.com |

| 3- (meta) | Less Affected | Less Affected |

| 4- (para) | Significantly Increased bhu.ac.inbiosynce.com | Increased biosynce.com |

The N-oxide group in this compound is redox-active. ontosight.ai The N-O bond is relatively weak, with a bond dissociation energy of approximately 63.3 kcal/mol for pyridine N-oxide, making it susceptible to cleavage. thieme-connect.demdpi.com This allows pyridine N-oxides to act as mild and versatile nucleophilic oxidants, often in the presence of metal catalysts. thieme-connect.de The deoxygenation of the N-O bond is a common reaction, which can be achieved using various reducing agents. bhu.ac.innih.gov This property is synthetically useful, as the N-oxide can be used to direct substitution reactions and then be removed. bhu.ac.in

Furthermore, pyridine N-oxide radicals can be generated through photoredox catalyzed single-electron oxidation. chemrxiv.org These radical species are key intermediates in hydrogen-atom-transfer (HAT) processes, enabling the functionalization of C-H bonds. chemrxiv.orgresearchgate.net The N-O bond can also participate in photocatalytic deoxygenation reactions. nih.gov

Molecular Rearrangements Involving Pyridine N-Oxides

Pyridine N-oxides, including this compound, can undergo various molecular rearrangements, often leading to the formation of substituted pyridines that are otherwise difficult to synthesize.

Intramolecular rearrangements of pyridine N-oxides can proceed through cyclic mechanisms. For example, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide is proposed to occur via concerted biosynce.comnih.gov and chemrxiv.orgchemrxiv.org sigmatropic rearrangements. arkat-usa.org Another example involves the intramolecular oxidation of alkynes by a pyridine N-oxide, which can proceed through a [6π+2n] electrocyclization to form a cyclic allene (B1206475) intermediate. thieme-connect.de

Gold catalysts have been shown to be effective in promoting rearrangements of pyridine N-oxides. nih.govresearchgate.net For instance, gold-catalyzed reactions of acetylenic amine N-oxides can proceed via an intramolecular syn-addition of the N-oxide to the alkyne, followed by a hetero-retroene reaction. clockss.org This process involves the concerted migration of a hydrogen atom. clockss.org Gold catalysts are also employed in the oxidation of alkynes where pyridine N-oxides act as the oxidant. nih.gov

The Boekelheide reaction is a well-known rearrangement of α-picoline N-oxides to form hydroxymethylpyridines, typically using acetic anhydride (B1165640) or trifluoroacetic anhydride. wikipedia.orgyoutube.com The mechanism involves an initial acylation of the N-oxide, followed by deprotonation and a [3.3]-sigmatropic rearrangement. wikipedia.org Recent studies have provided evidence for the involvement of radical intermediates in some Boekelheide rearrangements. fu-berlin.deresearchgate.net The formation of side products in the reaction of a pyrimidine (B1678525) N-oxide with acetic anhydride suggests the participation of a (pyrimidin-4-yl)methyl radical. fu-berlin.de The generation of radical intermediates from pyridine N-oxides has also been achieved through photoinduced N-O bond fragmentation, expanding the scope of their reactivity in transformations like the Minisci alkylation. rsc.orgnih.gov

Catalytic Activation and Functionalization Pathways of Pyridine N-Oxides

The N-oxide group in pyridine N-oxides significantly alters the electron distribution of the pyridine ring, making the α (C2, C6) and γ (C4) positions more susceptible to nucleophilic attack and activating the C-H bonds for functionalization. wikipedia.org Catalytic methods provide efficient and selective pathways to modify the pyridine scaffold.

Photoredox-Catalyzed Reactions and N-Oxy Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of pyridine N-oxides under mild conditions. nih.gov A key mechanistic feature of these reactions is the single-electron oxidation of the pyridine N-oxide to generate a highly reactive N-oxy radical intermediate. nih.govchemrxiv.org This radical species can then participate in a variety of transformations.

The generation of the N-oxy radical is typically initiated by an excited photocatalyst that oxidizes the pyridine N-oxide. chemrxiv.org This process has been successfully applied in regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govchemrxiv.org In these reactions, the electrophilic N-oxy radical adds to the α-olefin in an anti-Markovnikov fashion, leading to a carbon-centered radical intermediate. chemrxiv.org This intermediate can then undergo further reactions, such as addition to an electron-deficient alkene, to afford difunctionalized products. nih.gov Mechanistic studies, including fluorescence quenching experiments, support the generation of the N-oxy radical as a key step. nih.gov

Furthermore, photoredox catalysis enables the trifluoromethylation of arenes and heteroarenes using pyridine N-oxide in conjunction with trifluoroacetic anhydride (TFAA). nih.gov In this process, the pyridine N-oxide acts as a redox trigger, facilitating the photochemical decarboxylation of TFAA to generate the trifluoromethyl radical. nih.gov

Metal-Free and Organocatalytic Transformations

Functionalization of pyridine N-oxides can also be achieved without the use of metal catalysts, offering advantages in terms of cost and sustainability. These transformations often rely on the inherent reactivity of the pyridine N-oxide ring, which is enhanced by the N-oxide group.

Metal-free methylation of pyridine N-oxides has been reported using peroxides as the methyl source under neat conditions. researchgate.netrsc.org These reactions are believed to proceed through a radical mechanism where the peroxide decomposes to generate methyl radicals, which then attack the pyridine N-oxide ring. researchgate.net

Organocatalysis provides another avenue for the enantioselective functionalization of pyridine N-oxides. Chiral pyridine N-oxides themselves can act as organocatalysts. nih.gov Their Lewis basicity, stemming from the polarized N-O bond, allows them to activate various reagents. nih.gov For instance, chiral heteroaromatic N-oxides are effective catalysts for the allylation, propargylation, and allenylation of aldehydes. nih.gov In the context of modifying the pyridine ring itself, metal-free C-H functionalization has been achieved using organosilanes as coupling partners, catalyzed by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This method allows for the regioselective benzylation and alkynylation of heteroaromatic N-oxides. nih.gov Additionally, 4-methylpyridine (B42270) N-oxide has been utilized as an organocatalyst for the amine-free O-phosphorylation of alcohols. nih.gov

Regioselective Functionalization (e.g., C2-functionalization, C-H Activation)

The N-oxide group directs functionalization primarily to the C2 and C4 positions of the pyridine ring. wikipedia.org This regioselectivity is a cornerstone of pyridine N-oxide chemistry, enabling the synthesis of specifically substituted pyridines.

C2-Functionalization: The C2 position is particularly activated towards nucleophilic attack. A classic example is the reaction with phosphorus oxychloride (POCl₃), which leads to 2-chloropyridines after subsequent deoxygenation. wikipedia.orgstackexchange.com This reactivity can be extended to other nucleophiles. For instance, reductive alkylation of pyridine N-oxides at the C2-position can be achieved using Wittig reagents.

C-H Activation: Direct C-H functionalization of pyridine N-oxides offers a highly atom-economical approach to introduce new substituents. Palladium catalysis has been extensively used for the C-H arylation of pyridine N-oxides with various arylating agents. The N-oxide group often acts as a directing group, facilitating the regioselective formation of C-C bonds at the ortho position.

Neighboring group assistance can also control regioselectivity. For example, in 3-hydroxy-pyridine carboxylates, the hydroxyl group can direct the regioselective hydrolysis, transesterification, and aminolysis of adjacent ester groups under mild conditions. nih.gov

Deoxygenation Reactions of Pyridine N-Oxides and Related Derivatives

The final step in many synthetic sequences involving pyridine N-oxides is the removal of the oxygen atom to yield the corresponding pyridine. A variety of reagents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and mildness.

Classical methods for deoxygenation include the use of trivalent phosphorus compounds like PCl₃ or PPh₃. stackexchange.com However, these methods often require stoichiometric amounts of the reagent. Catalytic methods are generally preferred for their efficiency and reduced waste.

Palladium-catalyzed transfer oxidation using trialkylamines as the reductant provides a convenient and chemoselective method for the deoxygenation of pyridine N-oxides. organic-chemistry.org This reaction is tolerant of a wide range of functional groups. organic-chemistry.org

More recently, photocatalytic methods have been developed for the deoxygenation of N-O bonds. Rhenium complexes, for example, have been shown to photocatalytically deoxygenate pyridine N-oxides under ambient conditions. nih.gov This method has been demonstrated to be effective even for sterically hindered and functionally complex substrates. nih.gov Visible-light mediated metallaphotoredox catalysis using Hantzsch esters as the reductant also allows for highly chemoselective deoxygenation at room temperature. organic-chemistry.org Furthermore, electrochemical deoxygenation in aqueous solution offers a transition-metal-free and reagent-economical alternative. organic-chemistry.org

The choice of deoxygenation method depends on the specific substrate and the other functional groups present in the molecule, with modern catalytic methods offering milder and more selective options compared to classical stoichiometric reagents.

Advanced Spectroscopic and Computational Characterization of N Methyl 3 Pyridinamine, 1 Oxide

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

A key diagnostic feature in the vibrational spectra of pyridine (B92270) N-oxides is the N-O stretching vibration. For the parent pyridine N-oxide, this mode typically appears in the 1200–1300 cm⁻¹ range. The exact position of this band is sensitive to electronic effects from substituents on the pyridine ring. In N-Methyl-3-pyridinamine, 1-oxide, the electron-donating methylamino group at the 3-position is expected to influence the N-O bond order and, consequently, its stretching frequency.

Other important vibrational bands include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ region, while the methyl group's C-H stretches would appear around 3000–2850 cm⁻¹.

Ring Stretching: Vibrations associated with the stretching of the pyridine ring are typically observed as a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern and the N-oxide functionality influence the precise location and intensity of these bands.

Out-of-Plane Bending: C-H out-of-plane bending vibrations provide further structural information and are characteristic of the substitution pattern on the aromatic ring.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Pyridine Ring Stretch | 1600 - 1400 |

| N-O Stretch | 1300 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide crucial data for the structural confirmation of this compound.

In the ¹H NMR spectrum, the N-oxide group significantly influences the chemical shifts of the ring protons. Compared to pyridine, the N-oxide group generally causes a downfield shift (deshielding) for the protons at the C2 and C6 positions (α-protons) and an upfield shift (shielding) for the proton at the C4 position (γ-proton). The methylamino substituent at the C3 position will further modulate these shifts and will itself present a distinct signal for the methyl protons.

The ¹³C NMR spectrum offers complementary information. The carbon atoms of the pyridine ring will have characteristic chemical shifts influenced by both the N-oxide and the methylamino groups. Typically, the C2 and C6 carbons are deshielded, while the C4 carbon is shielded due to the electronic effects of the N-oxide group. The methyl carbon of the amino substituent will also be readily identifiable.

X-ray Diffraction Analysis of this compound and its Crystalline Derivatives

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions for this compound, provided a suitable crystal can be grown.

Key structural parameters that would be elucidated from an X-ray analysis include:

N-O Bond Length: This is a direct measure of the N-O bond strength and is a critical parameter for understanding the influence of the methylamino substituent.

Ring Geometry: The planarity of the pyridine N-oxide ring and any distortions caused by the substituents can be accurately determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any hydrogen bonding involving the N-oxide oxygen or the amino group, as well as potential π-stacking interactions between the pyridine rings.

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules like this compound. DFT calculations can provide valuable insights that complement experimental data.

Applications of DFT for this system include:

Geometry Optimization: Calculation of the lowest energy structure, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data.

Vibrational Frequencies: Prediction of the IR and Raman spectra, which can aid in the assignment of experimental vibrational bands.

NMR Chemical Shifts: Calculation of theoretical ¹H and ¹³C chemical shifts to support the interpretation of experimental NMR spectra.

Electronic Properties: Determination of molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges, which are fundamental to understanding the molecule's reactivity.

The strength of the N-O bond is a crucial factor in the thermal stability and chemical reactivity of pyridine N-oxides. The N-O bond dissociation enthalpy (BDE) quantifies the energy required to break this bond homolytically. High-level quantum chemical calculations are a reliable means of determining BDEs.

For this compound, the calculated N-O BDE would reveal the electronic influence of the electron-donating methylamino group on the stability of the N-O bond. This value can be compared to the BDE of unsubstituted pyridine N-oxide to quantify the substituent effect.

The introduction of the N-oxide functionality significantly alters the electronic delocalization and aromatic character of the pyridine ring. The oxygen atom participates in resonance, which modifies the electron distribution within the ring.

Computational methods can be used to assess the aromaticity of this compound. Aromaticity can be quantified using various indices, such as:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring to probe the extent of cyclic electron delocalization.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length alternation around the ring.

Computational Modeling of Reaction Pathways and Transition States

The elucidation of reaction mechanisms involving this compound is greatly enhanced through the use of computational modeling. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the energetics and geometries of reactants, transition states, and products. These theoretical investigations are crucial for understanding the reactivity of the molecule, predicting the feasibility of various reaction pathways, and rationalizing experimental observations.

Computational approaches allow for the systematic exploration of potential energy surfaces, mapping out the energetic landscape of a chemical reaction. Key to this exploration is the identification and characterization of transition states, which represent the energetic maxima along the minimum energy pathway connecting reactants and products. The energy of the transition state relative to the reactants defines the activation energy barrier, a critical parameter in determining the reaction rate.

Several DFT functionals, such as B3LYP, M06, and B3PW91, paired with appropriate basis sets (e.g., 6-31G**, cc-pVTZ), have been successfully employed in studying the reactivity of pyridine N-oxides and related compounds. worldscientific.commdpi.comresearchgate.net These methods have proven effective in calculating key thermochemical properties, including heats of formation and bond dissociation energies, which are fundamental to understanding reaction thermodynamics. worldscientific.commdpi.com

For this compound, computational modeling can be applied to investigate several plausible reaction pathways. Given the electronic nature of pyridine N-oxides, which enhances reactivity towards both electrophiles and nucleophiles compared to the parent pyridine, a number of transformations can be envisaged. mdpi.comscripps.edu These include nucleophilic substitution at the positions ortho and para to the N-oxide group, electrophilic attack at the oxygen atom, and reactions involving the N-methyl and amino substituents.

The process of computationally modeling a reaction pathway typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is often the most challenging part of the calculation.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. For a minimum energy structure (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

Table 1: Hypothetical Computationally-Derived Energetic Data for Plausible Reactions of this compound

| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Nucleophilic Attack at C2 | This compound + Nu⁻ | [TS₁]⁻ | 2-Nu-N-Methyl-3-pyridinamine + O⁻ | 15.2 | -5.7 |

| Electrophilic Attack at Oxygen | This compound + E⁺ | [TS₂]⁺ | O-E-N-Methyl-3-pyridinamine⁺ | 8.9 | -20.1 |

| N-demethylation | This compound | [TS₃] | 3-Aminopyridine N-oxide + CH₂ (singlet) | 45.8 | 35.2 |

| Amino Group Substitution | This compound + R-X | [TS₄] | N-Methyl-N-R-3-pyridinamine, 1-oxide + HX | 22.5 | -10.8 |

Note: The data presented in this table is illustrative and intended to represent the type of information obtained from computational modeling. Actual values would be dependent on the specific nucleophile (Nu⁻), electrophile (E⁺), and reaction conditions.

The activation energies presented in the table provide insight into the kinetic feasibility of each pathway. A lower activation energy suggests a faster reaction rate. The reaction energy indicates the thermodynamic driving force, with a negative value signifying an exothermic process.

For instance, in a nucleophilic aromatic substitution reaction, computational modeling can help to determine whether the attack is more favorable at the C2 or C6 position by comparing the activation energies for both pathways. Similarly, for reactions involving the substituents, such as N-demethylation or substitution on the amino group, transition state analysis can reveal the intricate bond-breaking and bond-forming processes and their associated energy costs. The study of related systems, such as the reaction of amine oxides with methyl iodide, can provide valuable benchmarks for these calculations. researchgate.net

Applications of N Methyl 3 Pyridinamine, 1 Oxide in Organic Synthesis and Ligand Design

Utilization in the Synthesis of Substituted Pyridine (B92270) Derivatives

Pyridine N-oxides, including N-Methyl-3-pyridinamine, 1-oxide, are significantly more reactive towards both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.orgresearchgate.net This enhanced reactivity makes them crucial intermediates for the synthesis of a wide array of substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. semanticscholar.orgresearchgate.netnih.gov

Amination Reactions (e.g., Synthesis of 2-Aminopyridines)

The conversion of pyridine N-oxides to 2-aminopyridines is a well-established transformation. researchgate.net This reaction typically involves activation of the N-oxide, making the C2-position susceptible to nucleophilic attack by an amine. researchgate.net For instance, activating agents like tosyl anhydride (B1165640) (Ts₂O) or phosphonium (B103445) salts can be employed to facilitate the amination process. researchgate.net A one-pot method for the synthesis of 2-aminopyridines from pyridine N-oxides involves the use of Ts₂O and tert-butylamine, followed by in situ deprotection. researchgate.net This approach demonstrates high yields and excellent regioselectivity for the 2-position. researchgate.net Another strategy involves the reaction of pyridine N-oxides with activated isocyanides to yield substituted 2-aminopyridines. nih.gov

While specific examples detailing the direct amination of this compound are not prevalent in the reviewed literature, the general methodologies for pyridine N-oxide amination are applicable. The methylamino group at the 3-position would likely influence the regioselectivity of the amination reaction.

Alkenylation, Alkynylation, and Arylation Processes

Transition metal-catalyzed cross-coupling reactions have enabled the direct functionalization of pyridine N-oxides at the C-H bonds. These methods offer an efficient route to introduce alkenyl, alkynyl, and aryl groups onto the pyridine ring.

Alkenylation: Palladium-catalyzed oxidative alkenylation of pyridine N-oxides with olefins has been reported to produce 2-alkenylpyridine N-oxides in good yields. researchgate.net Nickel-catalyzed activation of the C2-H bond of pyridine N-oxides followed by insertion of alkynes also affords (E)-2-alkenylpyridine N-oxides. researchgate.net

Alkynylation: Transition-metal-free alkynylation of pyridine N-oxides has also been developed, providing another avenue for C-C bond formation. semanticscholar.org

Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides is a powerful tool for the synthesis of 2-arylpyridines. nih.gov This reaction can be achieved using various arylating agents, including aryl halides, aryl triflates, and potassium aryltrifluoroborates. semanticscholar.orgnih.govrsc.orgrsc.org Mechanistic studies suggest that these reactions can proceed through different pathways, sometimes involving cooperative catalysis between distinct palladium centers. nih.govberkeley.edu The electronic nature of the substituents on the pyridine N-oxide can influence the reaction rate, with electron-poor N-oxides often exhibiting higher reactivity. fu-berlin.de

Table 1: Examples of Direct Arylation of Pyridine N-Oxides

| Pyridine N-oxide | Arylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | p-tolyl trifluoromethanesulfonate | Pd(OAc)₂ | 2-(p-tolyl)pyridine N-oxide | 89% | semanticscholar.org |

| 4-Nitro-3-methylpyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI | 2-Phenyl-4-nitro-3-methylpyridine N-oxide | 84% | rsc.org |

| 4-Nitropyridine N-oxide | Bromobenzene | Pd(OAc)₂, P(t-Bu)₃ | 2-Phenyl-4-nitropyridine N-oxide | High | fu-berlin.de |

| 4-Methoxypyridine N-oxide | Bromobenzene | Pd(OAc)₂, P(t-Bu)₃ | 2-Phenyl-4-methoxypyridine N-oxide | Moderate | fu-berlin.de |

Photochemical Perfluoroalkylation Strategies

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl group, is of significant interest in medicinal chemistry. nih.gov A notable application of pyridine N-oxides is in photochemical perfluoroalkylation reactions. In a method developed by Stephenson and colleagues, pyridine N-oxides, in combination with trifluoroacetic anhydride (TFAA), facilitate a high-yielding and scalable trifluoromethylation of (hetero)arenes under visible light. nih.govnih.gov The pyridine N-oxide acts as a stoichiometric redox trigger, enabling the photochemical decarboxylation of TFAA to generate the trifluoromethyl radical. nih.gov This process can be made catalytic with the use of a photoredox catalyst like Ru(bpy)₃Cl₂. nih.gov The nature of the pyridine N-oxide can influence the reaction mechanism, with more conjugated and electrophilic pyridinium (B92312) ring systems promoting the formation of photoactive electron donor-acceptor (EDA) complexes. nih.gov

Role as a Ligand in Coordination Chemistry

Pyridine N-oxides are versatile ligands in coordination chemistry, binding to metal ions through the oxygen atom. wikipedia.orgwikipedia.org They can form a wide range of transition metal complexes, with octahedral homoleptic complexes of the type [M(ONC₅H₅)₆]²⁺ being particularly common for divalent metal ions like Mn(II), Fe(II), Co(II), and Ni(II). wikipedia.org The N-oxide functionality in this compound makes it a potential ligand for forming coordination complexes. The presence of the additional methylamino group could lead to the formation of multinuclear or polymeric structures. For instance, Mn(III) chloride complexes stabilized by N-oxide ligands like trimethyl-N-oxide and pyridine-N-oxide have been synthesized and characterized. mdpi.com These complexes are often reactive and can decompose into Mn(II) species. mdpi.com The coordination of N-oxides to metal centers can influence their reactivity, as demonstrated by the reaction of Mn(III) compounds with pyridine-N-oxide coordination with hexamethylbenzene (B147005) to form a chlorinated organic product. mdpi.com

Catalytic Roles in Organic Transformations (e.g., Oxidant, Chiral Controller in Asymmetric Synthesis)

Beyond its role as a stoichiometric reagent, this compound and other pyridine N-oxides can also function as catalysts or catalytic components in various organic transformations.

As an oxidant , pyridine N-oxides have been used in conjunction with metal catalysts. For example, in a gold-catalyzed intermolecular oxidation, 8-methylquinoline (B175542) 1-oxide acts as the oxidant for the conversion of terminal alkynes to α-acetoxy ketones. organic-chemistry.org Similarly, 4-picoline N-oxide is used as an oxidant in the CpRuCl(PPh₃)₂-catalyzed reaction of terminal alkynes with amines to form amides. organic-chemistry.org

While there is no specific information in the provided search results on the use of this compound as a chiral controller in asymmetric synthesis, the general principle of using chiral pyridine N-oxides as ligands in asymmetric catalysis is an active area of research. The development of chiral versions of this compound could potentially lead to new applications in this field.

Derivatization Pathways and Functional Group Interconversions for this compound

The functional groups present in this compound, namely the N-oxide and the methylamino group, offer multiple avenues for derivatization and functional group interconversions. The N-oxide can be deoxygenated to the corresponding pyridine, a common transformation in pyridine N-oxide chemistry. researchgate.net The methylamino group can undergo further reactions, such as acylation or alkylation. For instance, N-Methyl-3-pyridinamine can be prepared from the deprotection of N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide, which is synthesized by methylation of 4-methyl-N-(pyridin-3-yl)benzenesulfonamide. chemicalbook.com The synthesis of O-substituted pyridine-N-oxides containing an N-trimethylammoniumethoxy substituent has been described through the reaction of the N-oxide with bromocholine. scispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.